![molecular formula C12H11ClN2O3 B302708 5-(3-Chloro-4-ethoxybenzylidene)-2,4-imidazolidinedione](/img/structure/B302708.png)
5-(3-Chloro-4-ethoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-ethoxybenzylidene)-2,4-imidazolidinedione, commonly known as CEC, is a chemical compound that has been extensively researched for its potential use in various scientific applications. It is a yellow crystalline powder that is soluble in organic solvents and exhibits excellent thermal stability. In
Wirkmechanismus
The mechanism of action of CEC is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Biochemical and Physiological Effects:
CEC has been found to exhibit low toxicity and excellent biocompatibility, making it a potential candidate for use in various biomedical applications. It has been found to exhibit excellent cell adhesion properties, making it a potential candidate for use in tissue engineering and regenerative medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEC is its excellent thermal stability, which makes it a potential candidate for use in high-temperature applications. It also exhibits excellent solubility in organic solvents, which makes it easy to handle and process.
One of the main limitations of CEC is its relatively low yield during synthesis, which can make it expensive to produce. It also exhibits poor water solubility, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on CEC. One area of research is in the development of new antibiotics and antifungal agents based on the structure of CEC. Another area of research is in the development of new organic electronic materials based on the properties of CEC. Finally, CEC could be further studied for its potential use in tissue engineering and regenerative medicine applications.
Conclusion:
In conclusion, 5-(3-Chloro-4-ethoxybenzylidene)-2,4-imidazolidinedione, or CEC, is a chemical compound that has been extensively studied for its potential use in various scientific applications. It exhibits excellent thermal stability and solubility in organic solvents, making it a potential candidate for use in high-temperature applications and organic electronics. It also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. While there are limitations to its use, there are several potential future directions for research on CEC.
Synthesemethoden
The synthesis of CEC involves the condensation of 3-chloro-4-ethoxybenzaldehyde with hydantoin in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that can be purified through recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CEC has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research is in the field of organic electronics. CEC has been found to exhibit excellent electron transport properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
CEC has also been studied for its potential use in the development of new drugs. It has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
Produktname |
5-(3-Chloro-4-ethoxybenzylidene)-2,4-imidazolidinedione |
---|---|
Molekularformel |
C12H11ClN2O3 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
(5E)-5-[(3-chloro-4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-10-4-3-7(5-8(10)13)6-9-11(16)15-12(17)14-9/h3-6H,2H2,1H3,(H2,14,15,16,17)/b9-6+ |
InChI-Schlüssel |
CVZAMKZILDGJKY-RMKNXTFCSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.